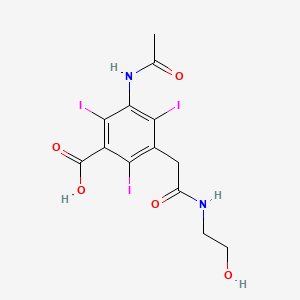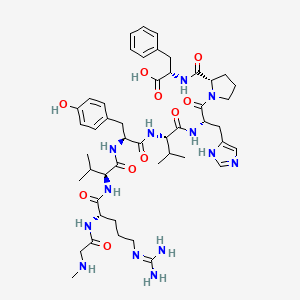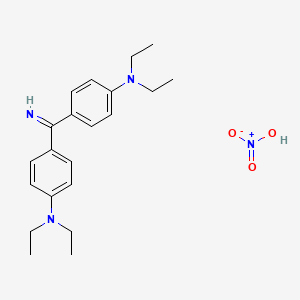
Ethyl auramine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl auramine nitrate is a chemical compound that belongs to the class of auramine dyes. Auramine dyes are known for their bright yellow color and are commonly used in various industrial applications, including dyeing textiles and paper. This compound, in particular, is a derivative of auramine with specific properties that make it useful in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl auramine nitrate typically involves the reaction of auramine base with ethyl nitrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Auramine base} + \text{Ethyl nitrate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl auramine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Ethyl auramine nitrate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in staining techniques for microscopy, particularly in the visualization of certain cellular components.
Medicine: Investigated for potential therapeutic applications, including its use as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, paper, and other materials.
Mécanisme D'action
The mechanism of action of ethyl auramine nitrate involves its interaction with specific molecular targets. In biological systems, it can bind to cellular components, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving its interaction with proteins and nucleic acids, resulting in various biological outcomes.
Comparaison Avec Des Composés Similaires
Ethyl auramine nitrate can be compared with other similar compounds, such as:
Auramine O: A closely related compound with similar dyeing properties but different chemical structure.
Ethyl auramine chloride: Another derivative of auramine with distinct properties and applications.
Michler’s ketone: An intermediate used in the synthesis of auramine derivatives, including this compound.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and applications compared to other auramine derivatives. Its ability to undergo various chemical reactions and its utility in scientific research and industrial processes highlight its significance.
Propriétés
Numéro CAS |
43130-12-7 |
|---|---|
Formule moléculaire |
C21H29N3.HNO3 C21H30N4O3 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;nitric acid |
InChI |
InChI=1S/C21H29N3.HNO3/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;2-1(3)4/h9-16,22H,5-8H2,1-4H3;(H,2,3,4) |
Clé InChI |
WNBXUYFVFDUMAU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



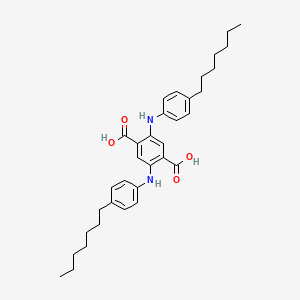
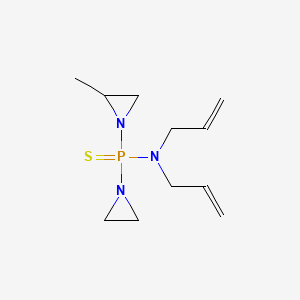

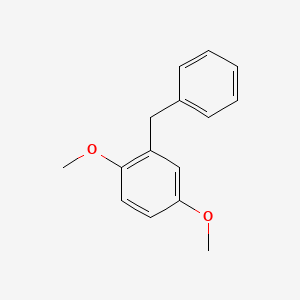

![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
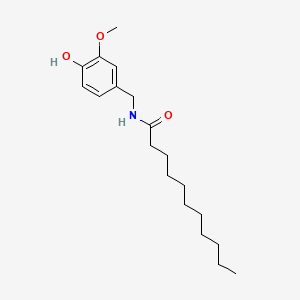

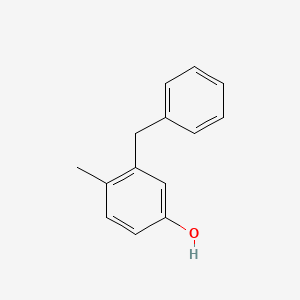

![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)
